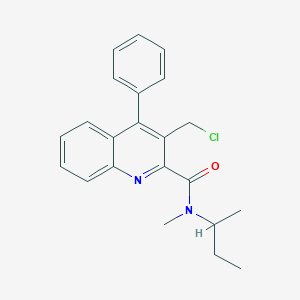![molecular formula C15H29N5O6 B13704672 (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is a compound that features both Boc-protected amino and guanidino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide typically involves the protection of amino and guanidino groups using Boc anhydride. The process may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting with Boc anhydride in the presence of a suitable base such as triethylamine.
Protection of the Guanidino Group: The guanidino group is similarly protected using Boc anhydride.
Coupling Reaction: The protected amino and guanidino groups are then coupled to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using strong acids such as trifluoroacetic acid.
Substitution Reactions: The protected amino and guanidino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protective groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino and guanidino groups, while substitution reactions could introduce new functional groups.
Scientific Research Applications
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide involves the interaction of its functional groups with target molecules. The Boc-protected amino and guanidino groups can be selectively deprotected to reveal reactive sites that can interact with enzymes, receptors, or other biological targets. The specific pathways and molecular targets would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanoic acid
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanol
Uniqueness
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is unique due to its specific combination of Boc-protected amino and guanidino groups. This makes it particularly useful in applications where selective deprotection and subsequent reactions are required. Its structure allows for precise control over the reactivity of the functional groups, making it a valuable tool in synthetic chemistry and biochemistry.
Properties
Molecular Formula |
C15H29N5O6 |
|---|---|
Molecular Weight |
375.42 g/mol |
IUPAC Name |
tert-butyl N-[1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N5O6/c1-14(2,3)25-12(22)18-9(10(16)21)7-8-24-20-11(17)19-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H2,16,21)(H,18,22)(H3,17,19,20,23) |
InChI Key |
USNCFBSRUSQHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


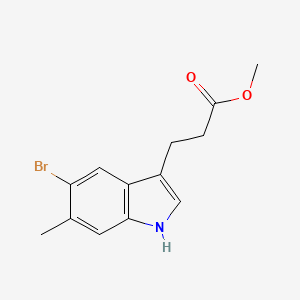
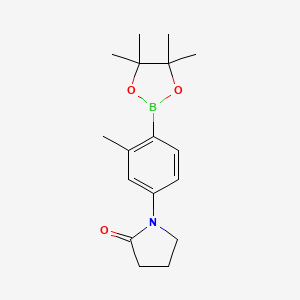
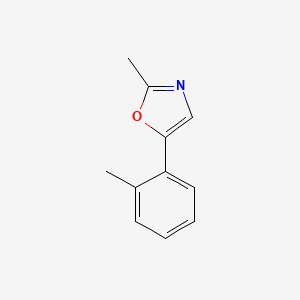
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
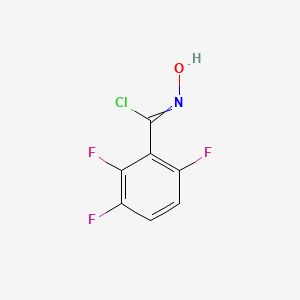
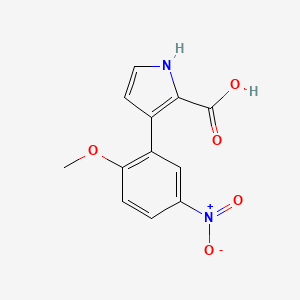
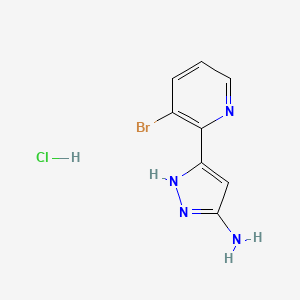
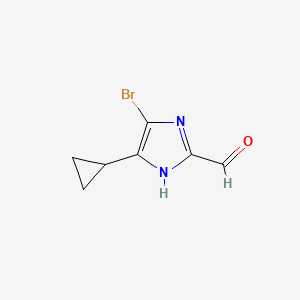
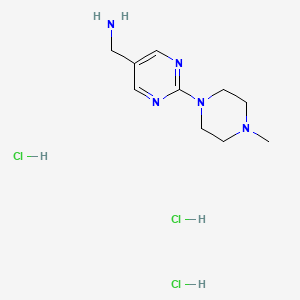
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
